ethyl 4-[(4Z)-3,5-dioxo-4-[(2-propoxyphenyl)methylidene]pyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-3,5-dioxo-4-[(2-propoxyphenyl)methylidene]pyrazolidin-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazolidinones. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with a propoxyphenyl group and an ethyl benzoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-3,5-dioxo-4-[(2-propoxyphenyl)methylidene]pyrazolidin-1-yl]benzoate typically involves the condensation of ethyl 4-aminobenzoate with 2-propoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the pyrazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-3,5-dioxo-4-[(2-propoxyphenyl)methylidene]pyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 4-[(4Z)-3,5-dioxo-4-[(2-propoxyphenyl)methylidene]pyrazolidin-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-3,5-dioxo-4-[(2-propoxyphenyl)methylidene]pyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4Z)-3,5-dioxo-4-(thiophen-2-ylmethylidene)pyrazolidin-1-yl]benzoate
- Ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
- Ethyl 4-[(4Z)-3,5-dioxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylene}-1-pyrazolidinyl]benzoate
Uniqueness
Ethyl 4-[(4Z)-3,5-dioxo-4-[(2-propoxyphenyl)methylidene]pyrazolidin-1-yl]benzoate is unique due to the presence of the propoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
ethyl 4-[(4Z)-3,5-dioxo-4-[(2-propoxyphenyl)methylidene]pyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-13-29-19-8-6-5-7-16(19)14-18-20(25)23-24(21(18)26)17-11-9-15(10-12-17)22(27)28-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,25)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPNHRDQISYVLD-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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